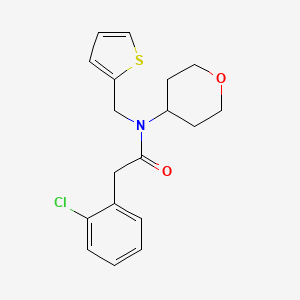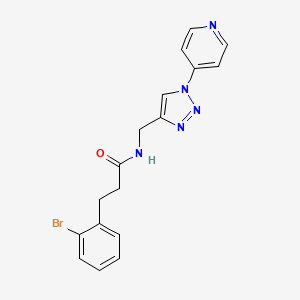
1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives involves intricate steps, including cyclocondensation reactions, which have been a focus of research. For instance, the synthesis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of specific reagents and conditions for successful synthesis (Okmanov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea often reveals intricate details about their bonding patterns and stereochemistry. For example, the adducts of methylthiourea with dioxane and morpholine provide insights into hydrogen bonding patterns, which are crucial for understanding the molecular structure and potential interactions of the target compound (Jones et al., 2013).
Chemical Reactions and Properties
Reactivity studies, such as those on ethyl 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinylidene acetate towards nitrilimines, shed light on the chemical reactions involving quinoline derivatives. These studies provide valuable information on how such compounds can undergo transformations to yield new chemical entities with potential applications (Abdallah, 2002).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and hydrogen bonding patterns, are key to understanding the behavior of this compound. The study by Taouss and Jones (2016) on the structure of adducts involving methylthiourea provides insights into these aspects, which are fundamental for the application and manipulation of the target compound (Taouss & Jones, 2016).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability, is crucial for the application of this compound in various fields. Research on similar compounds, like the synthesis and reactions of dihydroisoquinolines, provides a foundation for predicting the behavior of the target compound under different chemical conditions (Gittos et al., 1976).
Applications De Recherche Scientifique
Synthesis and Stereochemical Studies
Research has been focused on the synthesis and stereochemical study of compounds with structures related to quinolines, demonstrating methods to prepare and analyze their stereochemistry via various chemical reactions and spectroscopic techniques (Kóbor et al., 1994).
Anticancer Applications
Novel quinoline derivatives have been identified as potent anticancer agents, targeting specific enzymes like topoisomerase I. These compounds show promising cytotoxic activity against cancer cells, highlighting the potential for therapeutic applications (Ruchelman et al., 2004).
Sleep Regulation Studies
Compounds related to quinoline derivatives have been studied for their role in sleep regulation, demonstrating how selective antagonism of orexin receptors can influence sleep patterns in rats. This research contributes to understanding the neurochemical pathways involved in sleep and wakefulness (Dugovic et al., 2009).
Corrosion Inhibition
Quinoline derivatives have also been investigated for their potential as corrosion inhibitors. Studies show that certain compounds can effectively prevent the corrosion of carbon steel in acidic environments, with implications for industrial applications (El Faydy et al., 2019).
Molecular Docking and Cytotoxicity Analysis
The synthesis and evaluation of novel annulated dihydroisoquinoline heterocycles have been explored for their cytotoxic effects and potential as anticancer drugs. Molecular docking simulations complement these studies to understand the interaction between these compounds and biological targets (Saleh et al., 2020).
Propriétés
IUPAC Name |
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-16-15(22)17-7-6-9-8-10-11(20-2)4-5-12(21-3)13(10)18-14(9)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVQWMXUCXMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


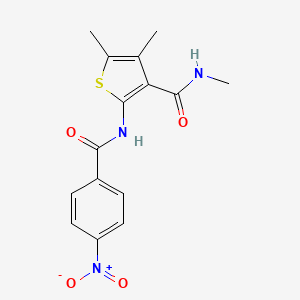



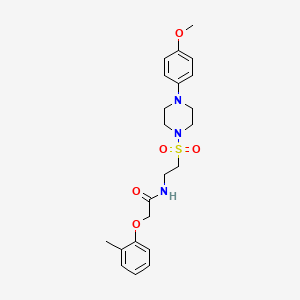

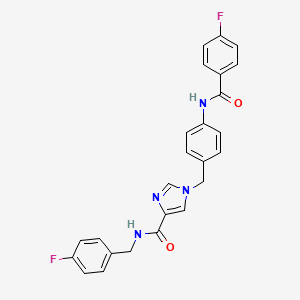
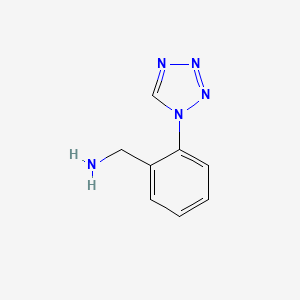
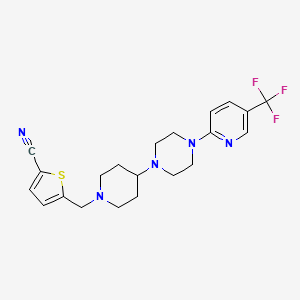
![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)
